2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(4-Methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core substituted with a 4-methylphenyl group at position 2 and sulfone groups at positions 1 and 1 (1,1-dioxide). The compound’s synthesis typically involves cyclization of appropriate precursors, such as sulfonamide derivatives, under controlled conditions .
Properties
IUPAC Name |
2-(4-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-6-8-11(9-7-10)16-14(17)15-12-4-2-3-5-13(12)20(16,18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPXPUATXDBFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . The yields of this reaction can range from 30% to 89%, depending on the specific conditions and substrates used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups onto the benzene or thiadiazine rings.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound belongs to the class of benzothiadiazines and features a unique structure characterized by a benzene ring fused to a thiadiazine ring. The primary mechanism of action involves the inhibition of Cyclooxygenase-2 (COX-2), which plays a crucial role in the arachidonic acid pathway. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .
Chemistry
- Synthesis Building Block : The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.
| Reaction Type | Example Products | Reagents Used |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Thiols, Amines | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Functionalized Benzothiadiazines | Halogens, Alkylating agents |
Biology
- Antimicrobial Properties : Research has indicated that 2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Studies have explored its efficacy in cancer treatment by targeting specific cancer cell lines. The compound's ability to modulate biological pathways associated with tumor growth has been documented in several case studies.
Medicine
- Therapeutic Agent : Due to its interaction with biological targets like COX-2, this compound is being investigated for its potential use in pain management and anti-inflammatory therapies. Clinical trials are underway to assess its effectiveness and safety profile.
Industry
- Material Development : The compound is utilized in developing new materials with specific chemical and physical properties. Its unique structure allows for the engineering of materials that can be used in pharmaceuticals and other industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methyl group enhanced activity levels.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways. A notable study reported a reduction in cell viability by over 60% in treated cells compared to controls.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Biological Activity
2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound features a benzene ring fused with a thiadiazine ring. The presence of the methyl group on the benzene ring is significant for its biological activity.
The primary target for this compound is Cyclooxygenase-2 (COX-2) . By inhibiting COX-2, this compound disrupts the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis. This mechanism is crucial in mediating anti-inflammatory effects and pain relief.
Biological Activities
The compound exhibits various biological activities:
- Anti-inflammatory : Several studies have demonstrated its efficacy in reducing inflammation by inhibiting COX-2 activity.
- Analgesic : Its ability to alleviate pain has been documented in preclinical models.
- Anticancer : Research indicates potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial : The compound has shown effectiveness against various bacterial strains.
Research Findings
Numerous studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Analgesic | Pain pathway modulation | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial cell wall |
Case Studies
- Anti-inflammatory Study : A study conducted by Gupta et al. (2002) reported that derivatives of benzothiadiazine exhibited significant anti-inflammatory activity in animal models. The study highlighted the reduction in edema and pain response upon administration of the compound.
- Anticancer Research : In a study by Ahmad et al. (2010), the anticancer potential was evaluated against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- Antimicrobial Activity : Zia-ur-Rehman et al. (2006) demonstrated that derivatives of benzothiadiazine possess antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting their potential use as therapeutic agents.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?
Answer: The synthesis typically involves condensation reactions of o-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. For example:
- Route 1 : Reaction of o-azidobenzenesulfonic acid derivatives with urea or isocyanates under acidic conditions to form the thiadiazine ring via intramolecular aza-Wittig reactions .
- Route 2 : Acid-catalyzed hydrolysis of precursor benzothiadiazine derivatives (e.g., using HCl in ethanol at 80°C) to yield the 1,1-dioxide moiety .
Key Considerations : Purity (>95%) is achieved through recrystallization or column chromatography. Reaction efficiency depends on substituent steric effects and solvent polarity .
Q. How is the structural integrity of this compound verified post-synthesis?
Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., S=O bond distances ~1.43–1.45 Å) and confirms the half-chair conformation of the thiadiazine ring .
- NMR spectroscopy : Diagnostic signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). NMR confirms carbonyl (C=O) at ~170 ppm .
- FTIR : Strong absorption bands at 1150–1250 cm (S=O stretching) and 1650–1750 cm (C=O) .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl, methoxy) on the aromatic rings modulate biological activity?
Answer: Substituents influence AMPA receptor modulation (e.g., nanomolar potency in GluA2 binding):
- Electron-donating groups (e.g., 4-methylphenyl) : Enhance binding affinity by stabilizing π-π interactions at the receptor’s dimer interface .
- Methoxy groups : Improve blood-brain barrier penetration but may reduce metabolic stability .
Methodology : - Computational docking : Molecular dynamics simulations predict substituent effects on binding energy (e.g., Glide/SP scoring in Schrödinger Suite) .
- SAXS/X-ray crystallography : Validates one molecule binding per dimer interface in GluA2-LBD complexes .
Q. How can contradictory data on hydrolysis stability be resolved?
Answer: Conflicting reports on hydrolysis pathways (e.g., degradation to sulfonamide derivatives vs. stable formulations) require:
- Controlled humidity studies : Accelerated aging at 85% humidity identifies degradation products (e.g., N-(2-(N-methylsulfamoyl)phenyl)formamide) via LC-MS .
- pH-dependent stability assays : Hydrolysis rates vary significantly in acidic (pH < 4) vs. neutral conditions due to protonation of the sulfonamide group .
Recommendation : Use lyophilized storage under inert gas to minimize hydrolysis .
Key Methodological Recommendations
- For structural analysis : Combine X-ray crystallography with Hirshfeld surface analysis to map intermolecular interactions (e.g., O···H, H···H contacts) .
- For biological assays : Use HEK293 cells expressing GluA2(Q) for calcium flux experiments to quantify AMPA receptor potentiation .
- For synthesis optimization : Prioritize solvent-free or green chemistry approaches to reduce byproducts (e.g., microwave-assisted synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
